molecular formula C12H12O6 B8280032 Methyl 2,6-diacetoxybenzoate

Methyl 2,6-diacetoxybenzoate

Cat. No.: B8280032
M. Wt: 252.22 g/mol
InChI Key: UAFKGMYDLBSXHP-UHFFFAOYSA-N
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Description

Methyl 2,6-diacetoxybenzoate (C${11}$H${10}$O$6$) is an aromatic ester derivative of benzoic acid, featuring acetyloxy (-OAc) groups at the 2- and 6-positions of the benzene ring and a methyl ester (-COOCH$3$) at the carboxyl position. This compound is primarily utilized in organic synthesis as a reactive intermediate or protecting group due to its electron-withdrawing substituents, which modulate reactivity in electrophilic substitution reactions. While direct toxicological or ecological data for this compound are scarce, its structural analogs, such as Ethyl 2,6-dimethoxybenzoate, provide insights into shared physicochemical and reactive properties .

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2,6-diacetyloxybenzoate

InChI

InChI=1S/C12H12O6/c1-7(13)17-9-5-4-6-10(18-8(2)14)11(9)12(15)16-3/h4-6H,1-3H3

InChI Key

UAFKGMYDLBSXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section compares Methyl 2,6-diacetoxybenzoate with Ethyl 2,6-dimethoxybenzoate (C${11}$H${14}$O$_4$, CAS 1464-96-6), a closely related ester with methoxy (-OMe) substituents and an ethyl ester group. Key differences in functional groups, stability, and reactivity are highlighted below.

Structural and Physicochemical Properties

Property This compound Ethyl 2,6-Dimethoxybenzoate
Molecular Formula C${11}$H${10}$O$_6$ C${11}$H${14}$O$_4$
Molar Mass (g/mol) 238.20 (calculated) 210.23 (reported)
Functional Groups 2× acetyloxy, methyl ester 2× methoxy, ethyl ester
Physical Form Likely solid (inferred) Powder
Key Reactivity Features Hydrolyzes to 2,6-dihydroxybenzoate under acidic/basic conditions Stable under neutral conditions; incompatible with strong oxidizers

Notes:

  • The acetyloxy groups in this compound increase its molar mass and polarity compared to Ethyl 2,6-dimethoxybenzoate.
  • Methoxy groups in the ethyl analog are less prone to hydrolysis than acetyloxy groups, conferring greater stability in aqueous environments .

Stability and Reactivity

  • This compound: Hydrolysis Sensitivity: Acetyloxy groups hydrolyze readily in acidic or basic media, releasing acetic acid and forming 2,6-dihydroxybenzoate derivatives. This reactivity is advantageous in synthesis but necessitates careful handling.
  • Ethyl 2,6-Dimethoxybenzoate: Stability: No significant reactivity under neutral conditions, but decomposes upon exposure to strong oxidizers . Hazardous Byproducts: Produces CO$_2$ and CO upon decomposition, similar to acetyloxy analogs .

Toxicological and Ecological Considerations

  • This compound: No direct toxicity data available. Acetic acid released during hydrolysis may pose mild irritancy risks.
  • Ecological impacts remain uncharacterized for both compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,6-diacetoxybenzoate?

  • Methodological Answer : A typical synthesis involves acetylation of methyl 2,6-dihydroxybenzoate. For example, methyl 2,6-dihydroxybenzoate (derived from 2,6-dihydroxybenzoic acid via esterification ) can be treated with acetic anhydride or acetyl chloride under acidic or basic conditions. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures product purity. Evidence from analogous benzoate ester syntheses suggests using anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques confirm the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, acetate methyl protons appear as singlets near δ 2.3–2.5 ppm, while aromatic protons show splitting patterns consistent with a para-substituted benzene ring .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in related compounds ) provides definitive bond lengths and angles. For example, the dihedral angle between acetoxy groups and the benzene plane can be determined .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ or [M−H]^-) and fragmentation patterns .

Q. How should this compound be handled and stored?

  • Methodological Answer :

  • Handling : Use chemical fume hoods to avoid inhalation of dust. Wear nitrile gloves, lab coats, and eye protection. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis .

Q. What stability challenges arise under varying pH or temperature conditions?

  • Methodological Answer :

  • Hydrolysis : Acetate groups are prone to hydrolysis in acidic/basic conditions. Stability studies (e.g., HPLC monitoring at pH 2–12 and 25–60°C) can quantify degradation rates .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For analogous esters, decomposition typically occurs above 150°C .

Advanced Research Questions

Q. How can contradictions in NMR data due to dynamic equilibria or solvent effects be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Cooling samples to −40°C slows molecular motion, resolving overlapping peaks (e.g., distinguishing rotamers of acetate groups) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6_6, CDCl3_3, and acetone-d6_6. Polar solvents may stabilize specific conformers .

Q. What reaction mechanisms govern the regioselective acetylation of methyl 2,6-dihydroxybenzoate?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Use temporary protecting groups (e.g., trimethylsilyl) to direct acetylation to specific hydroxyl sites. Kinetic vs. thermodynamic control can be assessed via reaction time and temperature gradients .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing acetylation pathways, identifying steric or electronic preferences .

Q. How can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst load (e.g., H2_2SO4_4 or DMAP), solvent polarity (toluene vs. THF), and stoichiometry (acetic anhydride equivalents) in a factorial design. Response Surface Methodology (RSM) identifies optimal parameters .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, minimizing side products .

Q. What strategies address challenges in characterizing thermal decomposition products?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA)-MS Coupling : TGA tracks mass loss, while MS identifies volatile decomposition fragments (e.g., acetic acid or CO2_2) .
  • Solid-State NMR : Characterizes amorphous or crystalline degradation residues, identifying cross-linked byproducts .

Q. How does steric hindrance from the 2,6-diacetoxy groups influence reactivity in further functionalization?

  • Methodological Answer :

  • Comparative Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., methyl 2-acetoxybenzoate) in nucleophilic acyl substitutions or electrophilic aromatic substitutions .
  • Crystallographic Analysis : X-ray structures (e.g., ) quantify steric bulk using Tolman cone angles or percent buried volume (%VBur_{Bur}) calculations.

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